N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the cyclization of appropriate hydrazides with isothiocyanates to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazole derivatives .
Scientific Research Applications
N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in their substitution patterns and biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups exhibit similar antimicrobial and therapeutic properties but may vary in their potency and spectrum of activity.
The uniqueness of this compound lies in its specific combination of the triazole and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
372085-11-5 |
---|---|
Molecular Formula |
C16H16N4O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-12(19-24(21,22)14-10-6-3-7-11-14)15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-12,19H,1H3,(H,18,23) |
InChI Key |
LLQBBESLKILMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.